molecular formula C13H21Cl2NO B5069716 N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride

N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride

Cat. No.: B5069716
M. Wt: 278.21 g/mol
InChI Key: OSFNAPJXKUOWBN-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride is a chemical compound with a complex structure It is characterized by the presence of a chlorinated phenoxy group, an ethyl linkage, and a tertiary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride typically involves multiple steps. One common method starts with the chlorination of 2-methylphenol to produce 2-chloro-5-methylphenol. This intermediate is then reacted with ethylene oxide to form 2-(2-chloro-5-methylphenoxy)ethanol. The final step involves the reaction of this intermediate with 2-methylpropan-2-amine under acidic conditions to yield the hydrochloride salt of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated amines.

Scientific Research Applications

N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-5-methylphenoxy)ethanamine hydrochloride
  • 2-chloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide
  • 2-(2-chloro-4-methylphenoxy)ethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate

Uniqueness

N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride is unique due to its specific structural features, such as the combination of a chlorinated phenoxy group and a tertiary amine. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO.ClH/c1-10-5-6-11(14)12(9-10)16-8-7-15-13(2,3)4;/h5-6,9,15H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFNAPJXKUOWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCNC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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